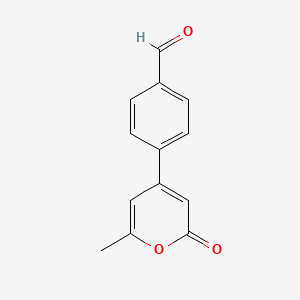
4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzaldehyde moiety attached to a pyran ring, which is further substituted with a methyl group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions and yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multicomponent reactions and tandem processes, can be applied to develop efficient and sustainable production methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzoic acid.
Reduction: 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyran ring structure also contributes to its binding affinity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde is unique due to the specific positioning of the methyl and oxo groups on the pyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
515877-15-3 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-(2-methyl-6-oxopyran-4-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O3/c1-9-6-12(7-13(15)16-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 |
Clé InChI |
BXTJQCNFULSBNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
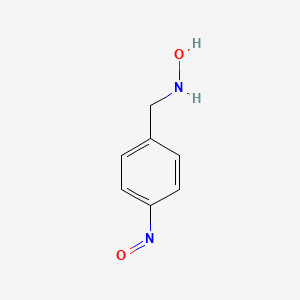

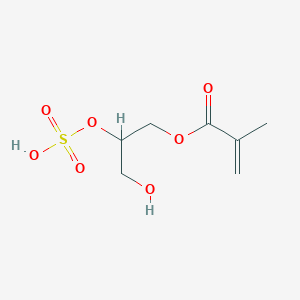
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
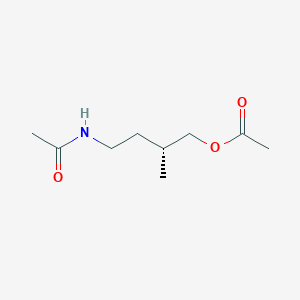
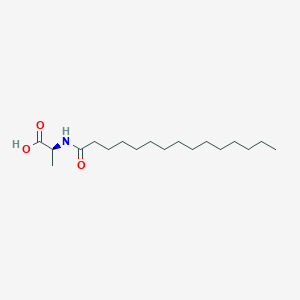

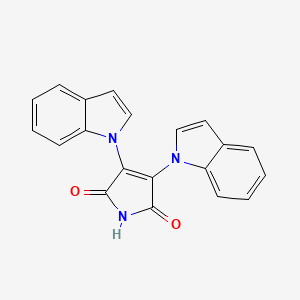
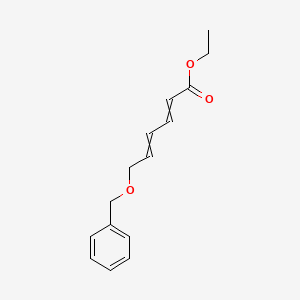


![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
